Home > Products > Screening Compounds P116695 > N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide -

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Catalog Number: EVT-3739069
CAS Number:
Molecular Formula: C11H9FN4O3
Molecular Weight: 264.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) [, , ]

  • Compound Description: CDPPB is recognized as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) subtype 5 (mGluR5) in both rats and humans. It enhances the activity of mGluR5, a receptor involved in various neurological processes. []

2. 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

  • Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5 with improved binding and functional activity compared to CDPPB. []

3. 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []

  • Compound Description: VU-29 is another positive allosteric modulator (PAM) of mGluR5. It enhances the receptor's response to glutamate and is believed to bind to a site that overlaps with the binding site of the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). []

4. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

  • Compound Description: CPPHA acts as a positive allosteric modulator for both mGluR1 and mGluR5, but its mechanism of action differs from VU-29. Research suggests that CPPHA binds to a novel allosteric site on these receptors, unlike VU-29, which interacts with a site overlapping with MPEP. []

5. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone [, ]

  • Compound Description: This aminopyrazole exhibits antipsychotic-like effects in behavioral animal tests but does not interact with dopamine receptors, unlike typical antipsychotic agents. This compound is a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide. [] Additionally, it has been found to induce mammary adenocarcinomas in male rats. []

6. 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide [, ]

  • Compound Description: This amide derivative, similar to (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, displays antipsychotic-like behavior in animal models without directly interacting with dopamine receptors. It is metabolized to (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. It has also been associated with the development of mammary adenocarcinomas in male rats. [, ]

7. 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol []

  • Compound Description: This compound displays antipsychotic-like activity in mice, reducing spontaneous locomotion without causing ataxia. Unlike conventional antipsychotic drugs, it does not exhibit significant binding affinity for D2 dopamine receptors in vitro. []

8. 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol []

  • Compound Description: Exhibiting antipsychotic-like properties, this compound inhibits conditioned avoidance responses in both rats and monkeys. Importantly, it does not induce dystonic movements in a primate model, suggesting a lower risk of extrapyramidal side effects compared to some established antipsychotic medications. []

Properties

Product Name

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

IUPAC Name

N-(4-fluorophenyl)-2-(4-nitropyrazol-1-yl)acetamide

Molecular Formula

C11H9FN4O3

Molecular Weight

264.21 g/mol

InChI

InChI=1S/C11H9FN4O3/c12-8-1-3-9(4-2-8)14-11(17)7-15-6-10(5-13-15)16(18)19/h1-6H,7H2,(H,14,17)

InChI Key

MYKJFTJBTHVJLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.